molecular formula C13H18ClN3O4S2 B15145094 Cyclopenthiazide-d9

Cyclopenthiazide-d9

Cat. No.: B15145094
M. Wt: 388.9 g/mol
InChI Key: BKYKPTRYDKTTJY-MNQWDKBTSA-N
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Description

Benesal-d9 is a novel compound with the chemical formula C13H9D9ClN3O4S2 and a molecular weight of 388.94 g/mol . It is a deuterated analog of a known compound, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable tool in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benesal-d9 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of Benesal-d9 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through chromatography and crystallization to achieve the desired quality of the final product. The use of advanced analytical techniques ensures the consistency and reproducibility of the compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benesal-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert Benesal-d9 into its reduced forms.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Benesal-d9 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benesal-d9 involves its interaction with specific molecular targets and pathways. In the context of acute myeloid leukemia, Benesal-d9 has been shown to deplete leukemia stem cells and abolish chemotherapy-induced stem cell enrichment . This leads to the dramatic elimination of leukemia cell survival, making it a promising candidate for cancer therapy. The compound’s deuterated nature enhances its stability and efficacy, contributing to its unique mechanism of action.

Comparison with Similar Compounds

Benesal-d9 is compared with other similar compounds such as:

    3-Deazaneplanocin A (DZNep): A histone methylation inhibitor with anticancer effects.

    Suberoylanilide Hydroxamic Acid (SAHA): A histone deacetylase inhibitor used in cancer therapy.

    Decitabine (DAC): A DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes.

Benesal-d9 is unique due to its deuterated structure, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C13H18ClN3O4S2

Molecular Weight

388.9 g/mol

IUPAC Name

6-chloro-3-[(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)/i1D2,2D2,3D2,4D2,8D

InChI Key

BKYKPTRYDKTTJY-MNQWDKBTSA-N

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl

Origin of Product

United States

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